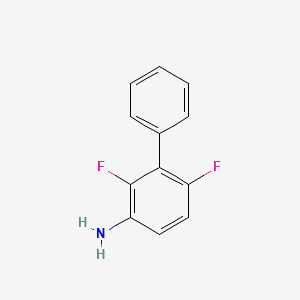
2,4-Difluoro-3-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-3-phenylaniline is an organic compound characterized by the presence of two fluorine atoms and a phenyl group attached to an aniline structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-phenylaniline typically involves the fluorination of precursor compounds. One common method involves the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent to form 2,4-difluoro-5-chloronitrobenzene, which is then hydrogenated in the presence of a catalyst to yield 2,4-difluoroaniline . Another method includes the preparation of 2,4-difluoro-3,5-dichlorobenzonitrile, followed by hydrolysis and subsequent oxidation to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes using specialized equipment to ensure high yield and purity. The use of catalysts and controlled reaction conditions is crucial to optimize the production process and minimize by-products.
化学反応の分析
Types of Reactions: 2,4-Difluoro-3-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
科学的研究の応用
2,4-Difluoro-3-phenylaniline has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
作用機序
The mechanism of action of 2,4-Difluoro-3-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its fluorine atoms contribute to its reactivity and stability, making it a valuable compound in various chemical processes .
類似化合物との比較
2,4-Difluoroaniline: Shares similar fluorination patterns but lacks the phenyl group.
3,5-Difluoroaniline: Another difluorinated aniline with different substitution patterns.
Fluorinated Quinolines: Compounds with similar fluorination but different core structures.
Uniqueness: 2,4-Difluoro-3-phenylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of fluorine atoms and a phenyl group makes it particularly valuable in synthetic chemistry and industrial applications.
特性
分子式 |
C12H9F2N |
|---|---|
分子量 |
205.20 g/mol |
IUPAC名 |
2,4-difluoro-3-phenylaniline |
InChI |
InChI=1S/C12H9F2N/c13-9-6-7-10(15)12(14)11(9)8-4-2-1-3-5-8/h1-7H,15H2 |
InChIキー |
DRIFMIFGMJVCEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2F)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


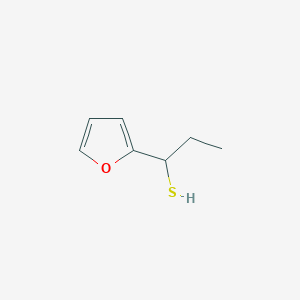
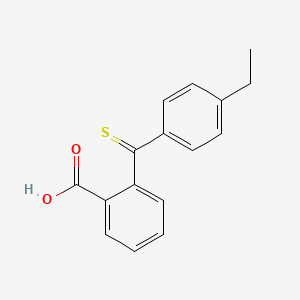
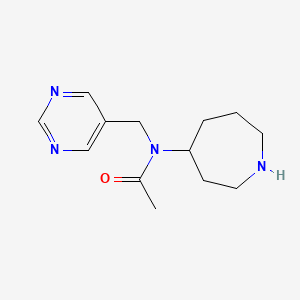
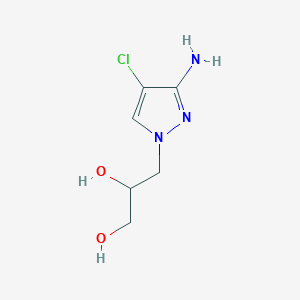
![2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B13325484.png)
![Rel-(1S,2R,6R)-bicyclo[4.1.0]heptan-2-amine](/img/structure/B13325485.png)
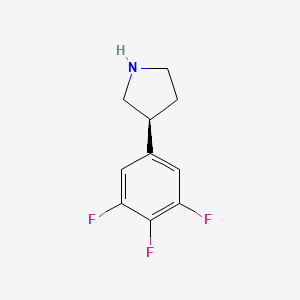
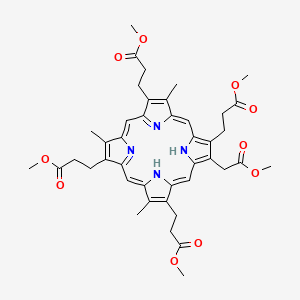
![2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B13325510.png)
![Methyl 8-fluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate](/img/structure/B13325511.png)
![2-(2-chloropyridin-4-yl)-5-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B13325522.png)
![(R)-3-Azaspiro[5.5]undecan-8-amine](/img/structure/B13325524.png)

![4-Ethyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B13325531.png)
